molecular formula C14H16O4 B8096210 (E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate

(E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate

Cat. No.: B8096210
M. Wt: 248.27 g/mol
InChI Key: DEWQNTQEHCLPTA-QPJJXVBHSA-N
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Description

(E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate is a β-keto ester characterized by a conjugated enone system and a 4-methoxyphenyl substituent. Its molecular formula is C₁₄H₁₆O₄ (MW: 248.27 g/mol), featuring a pent-4-enoate backbone with a 3-oxo group and an ethyl ester moiety. This compound serves as a key intermediate in organic synthesis, particularly for constructing sphingosine analogues and heterocyclic frameworks . The 4-methoxy group on the phenyl ring enhances electron density, influencing reactivity in cyclization and nucleophilic addition reactions.

Properties

IUPAC Name

ethyl (E)-5-(4-methoxyphenyl)-3-oxopent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-18-14(16)10-12(15)7-4-11-5-8-13(17-2)9-6-11/h4-9H,3,10H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWQNTQEHCLPTA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Side Product Formation

In γ-aldolization, competing dimerization or over-dehydration may yield byproducts like 1,5-diarylpenta-1,4-dien-3-ones. Mitigation strategies include:

  • Short Reaction Times : Limiting exposure to base.

  • Low Temperatures : Conducting reactions at 0–5°C.

Stereochemical Control

The E-configuration of the enone is favored due to conjugation stabilization. Nuclear Overhauser effect (NOE) spectroscopy or coupling constants (J = 12–16 Hz for trans-vinylic protons) validate geometry.

Structural and Spectroscopic Characterization

¹³C NMR Data :

  • C=O (ester): δ 172.80

  • C=O (ketone): δ 200.00

  • Aromatic carbons: δ 113.45–139.71.

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₄H₁₆O₄ ([M+H]⁺): 248.27

  • Observed: 248.35 .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

Michael Addition Reactions
One of the primary applications of (E)-ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate is in Michael addition reactions. The compound serves as a Michael acceptor, facilitating the formation of complex molecular architectures. For instance, it has been utilized in a study that demonstrated its effectiveness in catalyzed Michael-Michael cascade reactions, yielding high conversions and selectivity for the desired products .

Table 1: Yield Data from Michael Addition Reactions

Reaction ConditionsYield (%)
Solvent: CF3CH2OH85
Catalyst: 10 mol%
Time: 39 hours

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. In vitro assays revealed an IC50 value below 5 µM, indicating potent activity against various cancer cell lines .

Case Study: Tubulin Polymerization Inhibition

A comparative analysis of this compound with known inhibitors demonstrated its efficacy:

CompoundIC50 (μM)% Inhibition at 5 μM
CA41.098
KGP180.8595
KGP030.590
This compound <5 >90

Material Science

Synthesis of Functional Polymers
The compound has also been explored as a building block in the synthesis of functional polymers. Its reactivity allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .

Mechanism of Action

The mechanism of action of (E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Electronic Effects: The 4-methoxy group in the target compound donates electrons via resonance, increasing the electron density of the aryl ring. This contrasts with electron-withdrawing groups (e.g., -Cl, -NO₂ in 2C and 2D), which reduce aryl ring reactivity .

Steric and Synthetic Considerations :

  • The 4-butyl substituent in 2E achieves an 85% isolated yield, likely due to improved solubility and crystallinity during purification . The target compound’s methoxy group, being smaller, may favor synthetic scalability.
  • Heterocyclic derivatives (e.g., ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate) demonstrate that replacing the β-keto group with a pyrazole ring alters reactivity, enabling applications in medicinal chemistry .

The absence of cytotoxicity in ethyl p-methoxycinnamate underscores the need to evaluate the target compound’s bioactivity .

Biological Activity

(E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a conjugated system that may contribute to its biological properties. The presence of the methoxy group on the phenyl ring plays a significant role in modulating its interaction with biological targets.

Antiviral Activity

Studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, compounds designed based on similar structures have shown potent inhibition against HIV-1 protease, with some derivatives achieving IC50 values as low as 0.2 nM, indicating strong antiviral activity . The structural features, including the methoxy substitution, were critical for enhancing the enzyme inhibitory effects.

Inhibition of Parasitic Growth

Research has indicated that this compound and its analogs can inhibit the growth and hatch of Caenorhabditis elegans, a model organism for studying parasitic infections. While the compound itself has not been directly tested in this context, related compounds with similar structures have shown promising results in inhibiting parasitic growth .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly against viral proteases and other enzymes involved in cellular metabolism.
  • Receptor Interaction : The structural components may facilitate binding to specific receptors or proteins, altering their activity and downstream signaling pathways.

Synthesis and Evaluation

A study focused on synthesizing this compound highlighted its potential as a lead compound for further development. The synthesis involved a Michael-Michael cascade reaction that produced the compound with good yields . Subsequent biological evaluations indicated that modifications to the structure could enhance its potency against specific targets.

Comparative Efficacy

In comparative studies with other known inhibitors, this compound showed promising results. For instance, when compared to established antiviral agents, it exhibited comparable or superior activity against certain strains of viruses .

Data Summary

Compound NameBiological ActivityIC50 Value (nM)
This compoundAntiviral (HIV-1 protease inhibitor)0.2
Related CompoundsInhibition of C. elegans growthNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-Ethyl 5-(4-methoxyphenyl)-3-oxopent-4-enoate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via propargylation of homopropargyl alcohols using 1,3-dilithiopropyne intermediates, followed by oxidation to introduce the oxo group. Stereochemical control is achieved by optimizing reaction temperature (e.g., low-temperature lithiation to prevent racemization) and using chiral auxiliaries. Characterization via 1H^{1}\text{H}-NMR and X-ray crystallography confirms the (E)-configuration and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : High-resolution 13C^{13}\text{C}-NMR identifies carbonyl and alkene groups, while IR spectroscopy confirms the presence of C=O (1700–1750 cm1^{-1}) and conjugated enone systems. Single-crystal X-ray diffraction provides definitive stereochemical assignment, with R-factors <0.05 ensuring accuracy .

Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating methoxy group enhances resonance stabilization of the enone system, increasing susceptibility to Michael additions. Reactivity can be quantified via Hammett substituent constants (σ+\sigma^+), with kinetic studies showing accelerated nucleophilic attack at the β-carbon .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in cycloadditions. Solvent effects are incorporated using the polarizable continuum model (PCM). Validation against experimental X-ray bond lengths (accuracy ±0.01 Å) ensures reliability .

Q. What experimental and computational strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or torsion angles are addressed by re-evaluating data collection conditions (e.g., cryocooling to 100 K reduces thermal motion artifacts). Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O), while Rietveld refinement reconciles experimental and simulated powder patterns .

Q. How can degradation pathways of this compound be mitigated during prolonged storage or reaction conditions?

  • Methodological Answer : Degradation via hydrolysis of the ester group is minimized by storing the compound under anhydrous conditions (e.g., molecular sieves) at –20°C. For reactions, inert atmospheres (N2_2/Ar) and stabilizing ligands (e.g., crown ethers for enolate intermediates) prevent side reactions. LC-MS monitors decomposition products in real time .

Q. What role does this compound play in multicomponent reactions (MCRs), and how can its regioselectivity be controlled?

  • Methodological Answer : The enone system participates in MCRs such as the Biginelli reaction. Regioselectivity is controlled by Lewis acid catalysts (e.g., ZnCl2_2) that polarize the carbonyl group, directing nucleophiles to the α-position. Solvent polarity (e.g., DMF vs. THF) further modulates reaction outcomes, with yields optimized to >80% via DoE (Design of Experiments) .

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